molecular formula C10H21NO2 B13509168 Ethyl 4,4-dimethyl-2-(methylamino)pentanoate

Ethyl 4,4-dimethyl-2-(methylamino)pentanoate

Cat. No.: B13509168
M. Wt: 187.28 g/mol
InChI Key: XJXWQWSZFYHALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4-dimethyl-2-(methylamino)pentanoate is an organic compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-dimethyl-2-(methylamino)pentanoate typically involves the esterification of 4,4-dimethyl-2-(methylamino)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,4-dimethyl-2-(methylamino)pentanoic acid.

    Reduction: 4,4-dimethyl-2-(methylamino)pentanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 4,4-dimethyl-2-(methylamino)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4-dimethyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4,4-dimethyl-2-(methylamino)pentanoic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4,4-dimethyl-2-(methylamino)pentanoate can be compared with other similar compounds, such as:

  • Ethyl 4,4-dimethyl-2-pentenoate
  • Methyl 4,4-dimethyl-2-pentenoate
  • Ethyl 2-cyano-3-methyl-2-pentenoate

These compounds share similar structural features but differ in their functional groups and reactivity

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 4,4-dimethyl-2-(methylamino)pentanoate

InChI

InChI=1S/C10H21NO2/c1-6-13-9(12)8(11-5)7-10(2,3)4/h8,11H,6-7H2,1-5H3

InChI Key

XJXWQWSZFYHALD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.